molecular formula C7H13NO2 B2571979 [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine CAS No. 2137434-38-7

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine

Cat. No.: B2571979
CAS No.: 2137434-38-7
M. Wt: 143.186
InChI Key: IPEZFQDTFDPJPK-UYMSWOSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4,8H2/t5-,6?,7+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 143.19 . It’s a liquid at room temperature and should be stored at 4°C .

Scientific Research Applications

  • HIV Protease Inhibitors Synthesis

    • The compound is used in the synthesis of key components for several HIV protease inhibitors, including Darunavir, which is crucial in the treatment of HIV/AIDS. For instance, a study demonstrates an efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for Darunavir, using a concise and efficient one-pot procedure (Sevenich et al., 2017).
    • Another research highlights a stereoselective synthesis of this key ligand, employing a titanium enolate based anti-aldol reaction (Ghosh et al., 2006).
    • Additionally, an enantioselective synthesis of the compound as a subunit of Darunavir is reported, utilizing commercially available sugar derivatives (Ghosh et al., 2020).
  • Organic Chemistry and Synthesis

    • Research on molecular docking, antimicrobial, and anticancer studies of Schiff base rare earth metal complexes involving variants of the compound shows promising biological efficacy (Preethi et al., 2021).
    • An efficient method for the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives is developed for the synthesis of fused furofuran compounds, showcasing its utility in organic chemistry (Shu et al., 2013).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4,8H2/t5-,6?,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEZFQDTFDPJPK-UYMSWOSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2OC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.